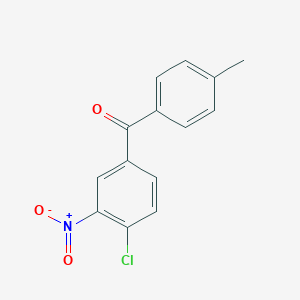

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, is a benzophenone derivative characterized by the presence of a chloro and a nitro group on the benzene ring, which is further connected to a p-tolyl group through a methanone linkage. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to (4-Chloro-3-nitrophenyl)(p-tolyl)methanone.

Synthesis Analysis

The synthesis of related benzophenone derivatives often involves the reaction of thiosemicarbazides with chloroacetone or omega-bromoacetophenone in a methanolic medium, sometimes in the presence of anhydrous CH3COONa or N(C2H5)3 . These methods could potentially be adapted for the synthesis of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of similar compounds, revealing details such as crystal system, space group, and unit cell parameters . These studies often uncover features like intramolecular hydrogen bonds or discrepancies in bond lengths, which are crucial for understanding the stability and reactivity of the molecule. The molecular structure of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone could be expected to exhibit similar characteristics when analyzed using these techniques.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives is influenced by the substituents on the benzene rings. The presence of electron-withdrawing groups such as chloro and nitro can affect the outcome of reactions like hydrolysis, as seen in the basic and acidic hydrolysis of compounds studied in the papers . Spectroscopic measurements, including UV, IR, and NMR, have been reported to characterize the products of these reactions, which could be indicative of the types of chemical transformations that (4-Chloro-3-nitrophenyl)(p-tolyl)methanone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are often determined by their molecular structure. The orthorhombic crystal system and the presence of intramolecular hydrogen bonds can influence the compound's melting point, solubility, and stability . The electronic properties, such as absorption in the UV region, are affected by the presence of nitro and chloro groups, which can be studied through spectroscopic techniques . These properties are essential for understanding the behavior of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone in various environments and for its potential applications in pharmaceuticals or materials science.

Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Analysis

- (4-Chloro-3-nitrophenyl)(p-tolyl)methanone and similar compounds have been analyzed for their crystal and molecular structures. A study by Lakshminarayana et al. (2009) focused on the crystal structure of a related compound, providing detailed insights into its molecular geometry and intermolecular interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

- Research by Bielak and Biliński (1990) explored the chemical reactions and properties of similar compounds. They investigated reactions with chloroacetone and omega-bromoacetophenone, analyzing the resulting compounds' UV and IR spectroscopic properties (Bielak & Biliński, 1990).

Role in Clathrate Formation

- A study by Eto et al. (2011) on related compounds, such as (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone, revealed their role in clathrate formation with benzene. This study highlighted the importance of edge-to-face interactions between aromatic rings in such processes (Eto et al., 2011).

Applications in Synthesis and Drug Development

- Research by Gopal et al. (2012) demonstrated the use of similar compounds in synthesizing key intermediates for drug development, particularly for anti-arrhythmic drugs. This highlights the compound's relevance in pharmaceutical research (Gopal et al., 2012).

Solid-Liquid Phase Equilibrium Research

- A study by Li et al. (2019) on similar compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, examined their solid-liquid phase equilibrium in various solvents. This research is vital for understanding the physical properties and applications of these compounds in different environments (Li et al., 2019).

Direcciones Futuras

The future directions for the study of “(4-Chloro-3-nitrophenyl)(p-tolyl)methanone” could involve further exploration of its synthesis, reactivity, and potential biological activity. Given the interest in similar compounds for their antiviral activity , this compound could also be evaluated for such properties.

Mecanismo De Acción

Target of Action

This compound is a benzophenone derivative , and benzophenones are known to interact with a variety of biological targets, including enzymes and receptors.

Result of Action

As a benzophenone derivative, it is used in the preparation of nitrogen-containing heterocycles , which suggests it may have a role in synthetic chemistry.

Propiedades

IUPAC Name |

(4-chloro-3-nitrophenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCRGBZPAADXJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356967 |

Source

|

| Record name | (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone | |

CAS RN |

40306-24-9 |

Source

|

| Record name | (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

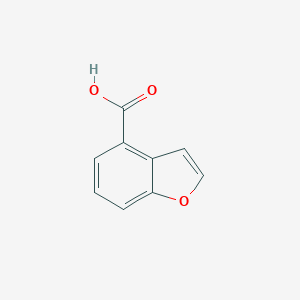

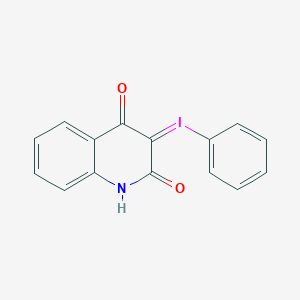

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

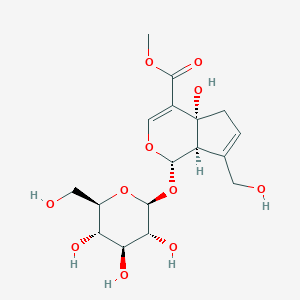

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)